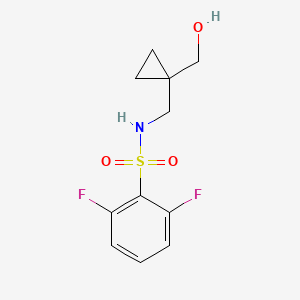

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide

Description

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a chemical compound with a unique structure that includes a cyclopropyl group, a hydroxymethyl group, and a benzenesulfonamide moiety

Properties

IUPAC Name |

2,6-difluoro-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO3S/c12-8-2-1-3-9(13)10(8)18(16,17)14-6-11(7-15)4-5-11/h1-3,14-15H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTBOUXJKXNYOJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNS(=O)(=O)C2=C(C=CC=C2F)F)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes are converted to cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxymethyl group: This step often involves hydroxymethylation reactions, where a hydroxymethyl group is introduced to the cyclopropyl ring using formaldehyde and a base.

Sulfonamide formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as benzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Scientific Research Applications

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as polymers or coatings.

Biological Studies: It can be used as a probe to study biological processes involving sulfonamide interactions.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide depends on its application. In medicinal chemistry, it may act by inhibiting enzymes or receptors through its sulfonamide group, which can mimic the structure of natural substrates or inhibitors. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2,6-difluorobenzenesulfonamide: Lacks the cyclopropyl and hydroxymethyl groups.

N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide: Lacks the fluorine atoms on the benzene ring.

Uniqueness

2,6-difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is unique due to the combination of its fluorinated benzene ring, cyclopropyl group, and hydroxymethyl group. This unique structure imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

Biological Activity

2,6-Difluoro-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide is a sulfonamide compound with potential applications in medicinal chemistry and biological research. This article reviews its biological activity, focusing on its mechanism of action, applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula and a molecular weight of 277.28 g/mol. The unique combination of a fluorinated benzene ring, a cyclopropyl group, and a hydroxymethyl group contributes to its distinct chemical properties.

The biological activity of this compound primarily involves inhibition of specific enzymes or receptors. The sulfonamide moiety can mimic natural substrates or inhibitors, allowing it to interact effectively with biological targets. Research indicates that it may inhibit carbonic anhydrase (CA) isoforms, which are critical for various physiological processes.

Inhibition Studies

A study reported that sulfonamides similar to this compound exhibited varying degrees of inhibition against human carbonic anhydrase isoforms I, II, IX, and XII. The most potent inhibitors were identified through kinetic assays and X-ray crystallography, revealing binding interactions that could be exploited for drug development .

Medicinal Chemistry

This compound serves as a versatile building block in the synthesis of pharmaceuticals targeting various diseases. Its structural features allow for modifications that can enhance its bioactivity against specific targets.

Antiparasitic Activity

Recent studies have explored the antiparasitic properties of related sulfonamide compounds. While direct data on this compound is limited, the general class has shown promise against parasites due to their ability to disrupt metabolic pathways .

Comparative Analysis

The biological activity of this compound can be compared to other sulfonamides:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2,6-Difluorobenzenesulfonamide | Lacks cyclopropyl and hydroxymethyl groups | Moderate CA inhibition |

| N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide | Lacks fluorine atoms | Lower potency in CA inhibition |

The unique structural components of this compound provide it with enhanced properties compared to its analogs.

Case Studies

Several studies have highlighted the potential applications of this compound in drug development:

- Carbonic Anhydrase Inhibition : Research indicated that derivatives of benzenesulfonamides effectively inhibited CA isoforms with low nanomolar inhibition constants .

- Antimicrobial Properties : Investigations into related compounds have shown promise against bacterial infections, suggesting potential pathways for developing new antibiotics based on this scaffold .

- Materials Science Applications : The compound's unique structure has been utilized in developing new materials with specific properties for coatings and polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.